S-Acetylglutathione

Description

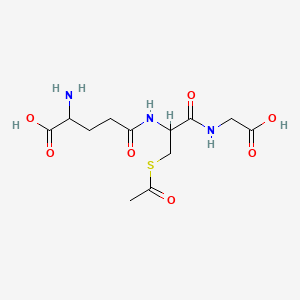

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-Acetylglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Acetylglutathione (SAG) Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

S-Acetylglutathione (SAG) is a prodrug of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. The acetyl group on the sulfur atom of cysteine enhances the molecule's stability and bioavailability, allowing it to be absorbed intact and subsequently deacetylated within the cell to release active GSH.[1][2] This guide provides a comprehensive overview of the chemical synthesis and purification methods for SAG, tailored for a technical audience.

I. Synthesis of this compound

The primary goal in SAG synthesis is the selective acetylation of the thiol group (-SH) of the cysteine residue in glutathione without affecting the free amino group. Several methods have been developed to achieve this, with the most common approaches involving acetic anhydride as the acetylating agent.

A. Synthesis Methodologies

Two prominent methods for SAG synthesis are detailed below:

-

Acetic Anhydride with Perchloric Acid Catalysis: This classic method involves the reaction of glutathione with acetic anhydride in a solution of glacial acetic acid, catalyzed by perchloric acid.[3] The strong acidic environment protonates the amino groups, thus preventing their acetylation and promoting the selective reaction at the sulfhydryl group. The reaction is typically carried out at or below room temperature to minimize side reactions.[3]

-

Cobalt Chloride Catalysis in a Mixed Solvent System: A more recent and efficient method utilizes cobalt chloride (CoCl2) as a catalyst in a dimethylformamide (DMF) and trifluoroacetic acid (TFA) mixed solvent system.[4][5] This process boasts high selectivity for the thiol group and offers the advantage of recycling the TFA solvent, making it a more cost-effective and scalable option.[4][5]

B. Quantitative Synthesis Data

The following table summarizes key quantitative data from various synthesis protocols, offering a comparative look at their efficiencies.

| Parameter | Acetic Anhydride / Perchloric Acid[3] | CoCl2 / DMF-TFA[4][5] | N-acetyl imidazole in water[5] | Benzotriazole/Acetyl Chloride[6] |

| Starting Material | Glutathione | Glutathione | Glutathione | Glutathione |

| Key Reagents | Acetic anhydride, Perchloric acid | Acetic anhydride, CoCl2, DMF, TFA | N-acetyl imidazole | Benzotriazole, Acetyl Chloride, KHCO3 |

| Yield | ~70% | 91% | High yields reported | 83-90% |

| Purity | Not specified | 99.7% | Not specified | ~96% (HPLC) |

| Reaction Time | ~2 hours | Not specified | Not specified | Not specified |

| Temperature | < 15°C to Room Temperature | Not specified | Room Temperature | Not specified |

C. Detailed Experimental Protocol: Acetic Anhydride / Perchloric Acid Method

This protocol is adapted from the procedure described in U.S. Patent 2,760,956.[3]

Materials:

-

Glutathione (GSH)

-

Glacial Acetic Acid

-

72% Perchloric Acid

-

Acetic Anhydride

-

Water

-

Aniline (freshly distilled)

-

Methanol

-

Ether

Procedure:

-

Dissolve 3 grams of glutathione in a mixture of 19 ml of glacial acetic acid and 1 ml of 72% aqueous perchloric acid. Gentle warming may be necessary to achieve complete dissolution.

-

Cool the solution to below 15°C.

-

Slowly add 5 ml of acetic anhydride with shaking. This provides a molar excess of the acetylating agent.

-

Allow the reaction mixture to stand for 1 hour at room temperature to complete the acetylation.

-

Add 0.4 ml of water and let the mixture stand for another hour to decompose any excess acetic anhydride.

-

Neutralize the perchloric acid by slowly adding 1.5 ml of freshly distilled aniline while cooling the mixture.

-

Pour the resulting mixture into methanol to a final volume of 100 ml.

-

Stir the solution and leave it in a refrigerator overnight to facilitate crystallization.

-

Collect the crude crystals by filtration.

-

Wash the collected crystals with methanol and then with ether.

-

Dry the purified crystals in air at 50-60°C for 1 hour. This procedure yields approximately 2.4 grams (a 70% yield) of this compound.[3]

II. Purification of this compound

Post-synthesis, the crude SAG product requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods employed are recrystallization and chromatographic techniques.

A. Purification Methodologies

-

Recrystallization: This is a common and effective method for purifying solid compounds. For SAG, recrystallization can be performed using various solvent systems, such as water-acetone, water-ethanol, or water-methanol mixtures.[7][8] The process involves dissolving the crude SAG in a hot solvent mixture and then allowing it to cool slowly, which leads to the formation of purified crystals. The choice of solvent and the cooling conditions can influence the crystalline form (polymorph) of the final product.[7][8]

-

Chromatography: While less detailed in the literature for SAG purification specifically, principles of glutathione purification can be applied. Affinity chromatography, using resins like Glutathione Sepharose, is highly effective for purifying glutathione-S-transferase (GST)-tagged proteins and could be adapted for SAG.[9] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][10]

B. Quantitative Purification Data

The following table outlines data related to the purification of SAG.

| Parameter | Recrystallization (Water-Acetone)[7] |

| Starting Material | Crude this compound |

| Solvent System | Water and Acetone |

| Key Steps | Dissolution in hot water, controlled cooling, addition of acetone |

| Final Purity | High purity crystalline solid |

| Yield | 3.8g from 5g crude (Form B) |

| Drying Conditions | 14-18 h at 50°C and 5 mbar |

C. Detailed Experimental Protocol: Recrystallization for Crystalline Form B

This protocol is based on the procedure described in patent WO2015067708A1.[7]

Materials:

-

Crude this compound

-

Demineralized Water

-

Anhydrous Acetone

Procedure:

-

Place 5 grams of crude SAG in a reaction vessel.

-

Add 40 ml of demineralized water and heat the mixture to 75°C while stirring, ensuring the temperature does not exceed 80°C.

-

Once the SAG is completely dissolved, cool the solution to a temperature between 35°C and 45°C.

-

Slowly add 40 ml of acetone to the solution over approximately 10 minutes, under minimal stirring (60-120 rpm). The solution will become cloudy.

-

Allow the temperature to spontaneously cool to 20-25°C and continue stirring for 2-12 hours.

-

Cool the mixture to 5°C and maintain stirring for about 1 hour.

-

Filter the reaction mass to collect the crystals.

-

Wash the collected crystals with anhydrous acetone (2 x 10 ml).

-

Dry the product for 14-18 hours at 50°C under a residual vacuum of 5 mbar. This process yields approximately 3.8 grams of white crystalline solid SAG (Form B).[7]

III. Biological Significance and Cellular Pathway

This compound's primary biological role is to serve as a highly bioavailable precursor to intracellular glutathione.[2] The acetyl group protects the molecule from degradation in the digestive system and plasma, allowing it to be taken up by cells.[1][2]

Once inside the cell, SAG is rapidly deacetylated by intracellular thioesterases, releasing reduced glutathione (GSH).[1][11] This newly synthesized GSH then enters the cellular glutathione pool, where it participates in numerous critical functions, including:

-

Neutralizing reactive oxygen species (ROS)[1]

-

Detoxifying xenobiotics[12]

-

Maintaining the cellular redox state[4]

-

Supporting immune function[1]

IV. Workflow for Synthesis and Purification

The overall process from starting materials to a purified final product can be visualized as a multi-step workflow. This involves the initial chemical synthesis followed by a series of purification steps to achieve the desired purity for research or pharmaceutical applications.

// Nodes Start [label="Glutathione + \nReagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(Acetylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude SAG Mixture", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration / \nInitial Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Crystal Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Purified Crystalline SAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Crude [color="#5F6368"]; Crude -> Filtration [label="Separates solid product", color="#5F6368"]; Filtration -> Recrystallization [label="Dissolve & re-precipitate", color="#5F6368"]; Recrystallization -> Washing [label="Remove impurities", color="#5F6368"]; Washing -> Drying [label="Remove solvents", color="#5F6368"]; Drying -> Final [color="#5F6368"]; } caption="General workflow for SAG synthesis and purification."

References

- 1. esliteglutathione.com [esliteglutathione.com]

- 2. graphyonline.com [graphyonline.com]

- 3. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]

- 4. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104072577A - Method for preparing S-acetyl-L-glutathione - Google Patents [patents.google.com]

- 7. Process for the preparation of different crystalline forms of s-acetyl glutathione, and their uses in pharmaceutical and nutraceutical formulations - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]

- 9. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. esliteglutathione.com [esliteglutathione.com]

S-Acetylglutathione: A Comprehensive Technical Guide on its Biochemical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the chemical characteristics, mechanism of action, and therapeutic potential of S-Acetylglutathione (SAG), a promising pro-drug of the master antioxidant, glutathione.

Introduction

Glutathione (GSH) is a tripeptide thiol (γ-L-glutamyl-L-cysteinylglycine) that serves as a pivotal endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and modulation of immune function.[1][2][3][4][5][6] However, the therapeutic application of exogenous GSH is hampered by its poor oral bioavailability and rapid degradation in the gastrointestinal tract.[1][7] this compound (SAG) has emerged as a superior alternative, exhibiting enhanced stability and cellular uptake, thereby effectively augmenting intracellular GSH levels.[1][7][8][9][10] This technical guide provides a comprehensive overview of the biochemical properties of SAG, including its physicochemical characteristics, mechanism of action, and its influence on key signaling pathways, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a derivative of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[3][11] This chemical modification is central to its enhanced stability and bioavailability.[4][8][9][10]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N₃O₇S | |

| Molecular Weight | 349.36 g/mol | |

| CAS Number | 3054-47-5 | |

| Appearance | Crystalline solid | [12] |

| Solubility | Soluble in PBS (pH 7.2) at approximately 1 mg/mL. | [12][13][14] |

| Predicted pKa | 2.21 ± 0.10 | |

| Plasma Half-life | SAG is rapidly deacetylated in the body; it is often not quantifiable in plasma. The resulting glutathione (GSH) has a very short half-life in human plasma of about 1.6 minutes. | [1][7] |

Mechanism of Action: Enhanced Bioavailability and Intracellular Delivery

The primary advantage of SAG over GSH lies in its superior pharmacokinetic profile. The S-acetyl group protects the molecule from enzymatic degradation in the digestive tract and prevents its oxidation.[4][7][8][9][10] This allows the intact molecule to be absorbed into the bloodstream and readily taken up by cells.[7][8][9][12][15]

Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing the active glutathione molecule.[1][7][12] This intracellular delivery mechanism bypasses the need for de novo synthesis of GSH and ensures a direct replenishment of the cellular glutathione pool.[1][7]

Biochemical Effects and Modulation of Signaling Pathways

By effectively increasing intracellular GSH levels, SAG exerts a multitude of biochemical effects, primarily centered around its antioxidant and anti-inflammatory properties.

Antioxidant and Detoxification Functions

Once converted to GSH, SAG contributes to the body's defense against oxidative stress by neutralizing reactive oxygen species (ROS).[2] It also plays a crucial role in the detoxification of various endogenous and exogenous compounds, including heavy metals and drugs, through conjugation reactions catalyzed by glutathione S-transferases.[2][4]

Modulation of the Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its association with Keap1. Thiol-reactive compounds can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[6][12][16] While the direct interaction of SAG with Keap1 is not fully elucidated, its ability to increase intracellular GSH can influence the cellular redox state, which in turn can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes.[6]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. The activity of the IκB kinase (IKK) complex, which is essential for NF-κB activation, can be inhibited by S-glutathionylation of its subunits.[3][17] By increasing the intracellular pool of GSH, SAG can promote the S-glutathionylation of IKKβ, thereby inhibiting NF-κB activation and subsequent pro-inflammatory cytokine production.[3][17]

References

- 1. graphyonline.com [graphyonline.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Dynamic redox control of NF-κB through glutaredoxin-regulated S-glutathionylation of inhibitory κB kinase β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics of Glutathione and Its Metabolites in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 15. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Glutathione S-transferase pi modulates NF-κB activation and pro-inflammatory responses in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Acetylglutathione: A Technical Guide to a Superior Prodrug for Intracellular Glutathione Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress, detoxification, and maintaining immune function. However, its therapeutic application is hampered by poor bioavailability upon oral administration. S-Acetylglutathione (SAG), a lipophilic and more stable derivative of GSH, overcomes these limitations by acting as an effective prodrug that readily crosses cell membranes to deliver GSH directly into the cytosol. This technical guide provides a comprehensive overview of SAG, including its mechanism of action, comparative efficacy, detailed experimental protocols for its evaluation, and its influence on key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and investigate the therapeutic potential of this compound.

Introduction: The Challenge of Glutathione Supplementation

Reduced glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a pivotal role in cellular defense mechanisms. It directly quenches reactive oxygen species (ROS), participates in the detoxification of xenobiotics, and is a cofactor for several antioxidant enzymes.[1] Depleted intracellular GSH levels are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, cardiovascular conditions, and aging.

Despite its therapeutic potential, direct oral supplementation with GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase and poor cellular uptake.[1][2] This has led to the development of various strategies to enhance intracellular GSH levels, with the prodrug approach being one of the most promising. This compound stands out as a superior GSH prodrug due to its enhanced stability and bioavailability.[2][3]

Mechanism of Action: How this compound Delivers on its Promise

The efficacy of this compound as a GSH prodrug lies in its unique chemical structure. The addition of an acetyl group to the sulfur atom of the cysteine residue confers two key advantages:

-

Protection from Enzymatic Degradation: The S-acetyl group shields the molecule from degradation by γ-glutamyltransferase in the gastrointestinal tract, allowing the intact molecule to be absorbed into the bloodstream.[2]

-

Enhanced Cellular Uptake: The lipophilic nature of the acetyl group facilitates the passive diffusion of SAG across the cell membrane, a significant advantage over the hydrophilic GSH which requires active transport.

Once inside the cell, cytoplasmic thioesterases readily cleave the acetyl group, releasing unmodified, fully functional glutathione directly into the cytosol where it can exert its protective effects.[1][2]

Quantitative Data on the Efficacy of this compound

Numerous studies have demonstrated the superior ability of SAG to increase intracellular GSH levels and mitigate oxidative stress compared to other forms of glutathione or its precursors.

In Vitro Studies

A study by Di Paola et al. (2022) on primary hepatic cells exposed to carbon tetrachloride (CCl4), a potent hepatotoxin, revealed the protective effects of SAG.

| Parameter | Control | CCl4 (4 mM) | CCl4 + SAG (2.00 mM) |

| Cell Viability (%) | 100 | 58 | 85 |

| AST (U/L) | 25 | 85 | 40 |

| ALT (U/L) | 20 | 75 | 35 |

In Vivo Studies

The same study extended its findings to a mouse model of CCl4-induced liver injury, where oral administration of SAG (30 mg/kg for 8 weeks) significantly restored antioxidant defenses.

| Parameter | Sham | CCl4 | CCl4 + SAG |

| Hepatic GSH (μmol/g protein) | 8.5 | 3.2 | 7.8 |

| Hepatic GSSG (nmol/g protein) | 1.2 | 4.5 | 1.8 |

| Hepatic SOD activity (U/mg protein) | 15.2 | 7.8 | 14.1 |

| Hepatic GPx activity (U/mg protein) | 2.1 | 0.9 | 1.9 |

| Hepatic MDA (nmol/mg protein) | 0.8 | 3.5 | 1.2 |

| Hepatic H2O2 (μmol/g protein) | 1.2 | 4.8 | 1.9 |

| Hepatic ROS (fluorescence intensity) | 1100 | 4500 | 1500 |

Human Clinical Data

A randomized, crossover clinical trial demonstrated that oral administration of SAG resulted in a significant increase in both plasma and erythrocyte GSH levels compared to oral GSH administration.[1][4]

| Parameter | Oral GSH | Oral SAG |

| Plasma GSH Cmax (μM) | ~1.5 | ~2.5 |

| Erythrocyte GSH (μmol/mmol Hb) | Modest Increase | Significant Increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Measurement of Intracellular Glutathione

This method is highly sensitive and specific for quantifying GSH in biological samples.

-

Sample Preparation:

-

Lyse erythrocyte pellets in 4 volumes of water.

-

Treat with tributylphosphine (50 μL of a 10% solution in DMF) to reduce any oxidized GSH.

-

Induce cell lysis by three freeze-thaw cycles.

-

Precipitate proteins with two volumes of 10% metaphosphoric acid.

-

Incubate at 4°C for 30 minutes, then centrifuge at 15,000 x g and 4°C for 30 minutes.

-

-

Derivatization:

-

Dilute 20 μL of the supernatant with 300 μL of 0.1 M phosphate buffer (pH 8.0) containing 0.1% EDTA.

-

Add 20 μL of o-phthaldialdehyde (OPA) solution (1 mg/mL in methanol).

-

Incubate at room temperature for 15 minutes in the dark.

-

-

HPLC Analysis:

-

Inject 50 μL of the reaction mixture onto a C18 reverse-phase column (e.g., X-Bridge C18, 5 μm, 4.6 × 150 mm).

-

Use an isocratic mobile phase of 15% (v/v) methanol in 25 mM Na2HPO4, pH 6.0.

-

Maintain a flow rate of 0.6 mL/min and a column temperature of 37°C.

-

Set the spectrofluorometric detector to excitation/emission wavelengths of 350/420 nm.

-

-

Quantification:

-

Normalize intracellular GSH levels to hemoglobin content, expressed as micromoles of GSH per millimole of hemoglobin.[1]

-

This method utilizes a fluorescent probe for the qualitative and semi-quantitative assessment of intracellular GSH.

-

Cell Preparation:

-

Culture cells to the desired confluency in a 96-well plate or on coverslips.

-

Treat cells with SAG or control vehicle for the desired time.

-

-

Staining:

-

Prepare a working solution of ThiolTracker™ Violet dye in a thiol-free buffer (e.g., D-PBS).

-

Remove the culture medium and wash the cells twice with D-PBS.

-

Add the ThiolTracker™ Violet working solution and incubate at 37°C for 30 minutes.

-

-

Imaging:

-

Replace the staining solution with a suitable buffer or medium.

-

Image the cells using a fluorescence microscope with a filter set appropriate for Hoechst 33342 dye (excitation/emission ~404/526 nm).

-

Fluorescence intensity is proportional to the intracellular GSH concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding:

-

Seed primary hepatic cells (1 x 10^5 cells/well) in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of SAG for 1 hour.

-

Induce cytotoxicity by exposing the cells to a toxic agent (e.g., 4 mM CCl4) for 6 hours.

-

-

MTT Incubation:

-

Aspirate the cell media and add 0.5 mg/mL MTT working solution in DMEM.

-

Incubate at 37°C for 2.5 hours.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a lysis buffer (e.g., 0.1 N HCl in isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Transfer the formazan-containing lysis buffer to a new 96-well plate.

-

Read the absorbance at 570 nm with a reference wavelength of 620 nm.

-

Relative absorbance is indicative of cell viability.[5]

-

Western Blotting for Nrf2 and HO-1

This technique is used to detect and quantify the expression levels of specific proteins involved in the antioxidant response.

-

Protein Extraction:

-

Lyse cells or homogenized tissue samples in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration using a Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein in SDS sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 3-5% bovine serum albumin (BSA) in TBST for 1-2 hours.

-

Incubate the membrane with primary antibodies against Nrf2 and HO-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

-

Detection and Quantification:

Signaling Pathways Modulated by this compound

The increase in intracellular GSH following SAG administration has profound effects on cellular signaling, particularly on pathways that regulate the antioxidant and inflammatory responses.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Oxidative stress or electrophiles modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (the rate-limiting enzyme in GSH synthesis). By replenishing intracellular GSH, SAG can indirectly activate the Nrf2 pathway by creating a more reduced intracellular environment, thereby amplifying the cell's antioxidant capacity.

The TLR4/NF-κB Inflammatory Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs) released during tissue injury (e.g., CCl4-induced liver damage), initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway involves the recruitment of adaptor proteins like MyD88, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The released NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Glutathione has been shown to modulate the NF-κB pathway at multiple levels. By reducing oxidative stress, which is a known activator of NF-κB, and through direct S-glutathionylation of components of the NF-κB signaling cascade, increased intracellular GSH levels following SAG administration can effectively suppress the pro-inflammatory response.

Experimental Workflows

In Vitro Evaluation of this compound

A typical in vitro workflow to assess the cytoprotective effects of SAG involves cell culture, treatment with SAG, induction of cellular stress, and subsequent analysis of cell viability and intracellular GSH levels.

In Vivo Evaluation of this compound in a Liver Injury Model

To investigate the therapeutic potential of SAG in vivo, a disease model, such as the CCl4-induced liver fibrosis model in mice, is often employed. The workflow includes animal acclimatization, induction of the disease state, treatment with SAG, and subsequent biochemical and histological analysis of tissues.

Conclusion

This compound represents a significant advancement in the field of glutathione supplementation. Its superior stability and bioavailability make it a highly effective prodrug for replenishing intracellular glutathione levels. The data and protocols presented in this technical guide underscore the potent antioxidant and anti-inflammatory effects of SAG, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB. For researchers and drug development professionals, SAG offers a promising therapeutic agent for a wide range of conditions associated with oxidative stress and glutathione deficiency. Further investigation into its clinical applications is warranted and encouraged.

References

- 1. graphyonline.com [graphyonline.com]

- 2. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. makewell.uk [makewell.uk]

- 4. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 5. Cell viability assay [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

- 8. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

The Genesis and Advancement of S-Acetylglutathione: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biological Evaluation of a Promising Glutathione Prodrug

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in cellular protection, detoxification, and maintaining redox homeostasis. However, its therapeutic application via oral administration is hampered by poor bioavailability due to enzymatic degradation in the gastrointestinal tract. This technical guide delves into the discovery and historical development of S-Acetylglutathione (SAG), a prodrug designed to overcome the limitations of GSH supplementation. We will explore its synthesis, mechanism of action, and the key experimental findings that have elucidated its superior bioavailability and therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational and contemporary research on this compound.

Introduction: The Glutathione Problem and the Emergence of this compound

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting cells from oxidative damage.[1] Despite its therapeutic promise, oral GSH supplements exhibit low bioavailability.[1][2] This is primarily due to the action of the intestinal enzyme γ-glutamyl transpeptidase (γ-GT), which metabolizes GSH into its constituent amino acids.[2] This limitation spurred the development of glutathione derivatives that could withstand enzymatic degradation and effectively deliver glutathione into the cells.

This compound emerged as a promising solution. It is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[3] This chemical modification protects the molecule from enzymatic breakdown in the digestive system, allowing it to be absorbed intact.[4] Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing functional glutathione.[2][4]

Synthesis of this compound: From Early Methods to Modern Efficiency

The synthesis of this compound has evolved since its initial conception, with a focus on improving yield, purity, and scalability.

Early Patented Synthesis

One of the early methods for producing this compound, as detailed in a 1956 patent, involved the acetylation of glutathione using acetic anhydride in an acetic acid solution in the presence of perchloric acid.[5]

Experimental Protocol: Acetylation of Glutathione with Acetic Anhydride [5]

-

Materials: Glutathione, 72% w/w aqueous perchloric acid, glacial acetic acid, acetic anhydride, methanol, ether, aniline.

-

Procedure:

-

Dissolve 3 grams of glutathione in a mixture of 1 ml of 72% aqueous perchloric acid and 19 ml of glacial acetic acid, with warming if necessary.

-

Cool the solution to below 15°C.

-

Slowly add 5 ml of acetic anhydride with shaking, providing a ~40% molar excess.

-

Allow the mixture to stand for 1 hour at room temperature to complete the acetylation.

-

Add 0.4 ml of water and let it stand for another hour to remove excess acetic anhydride.

-

Neutralize the perchloric acid by slowly adding 1.5 ml of freshly distilled aniline with cooling.

-

Pour the mixture into methanol to a final volume of 100 ml, stir, and leave in a refrigerator overnight to facilitate crystallization.

-

Separate the crude crystals, wash with methanol and ether, and dry in air at 50-60°C for 1 hour.

-

This method, while effective, involved multiple steps and the use of strong acids.

Modern Efficient Synthesis

More recent developments have focused on creating simpler, more efficient, and scalable synthesis processes. A notable advancement is a one-step synthesis in a mixed solvent system.[3]

Experimental Protocol: One-Step Synthesis of S-Acetyl-L-glutathione [3]

-

Materials: Glutathione, N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Cobalt(II) chloride (CoCl2) as a catalyst.

-

Procedure:

-

The synthesis is carried out in a DMF-TFA mixed solvent.

-

CoCl2 is utilized as a catalyst to facilitate the selective acylation of the thiol group of glutathione without affecting the free amino group.

-

The process allows for the recycling of the TFA solvent, improving cost-effectiveness.

-

This method has been reported to achieve a yield of 91% and a purity of 99.7%.

-

This modern approach offers significant advantages in terms of efficiency, selectivity, and environmental impact.

Mechanism of Action: A Tale of Protection and Release

The efficacy of this compound lies in its unique mechanism of action, which can be summarized in three key steps: protection during transit, cellular uptake, and intracellular conversion to glutathione.

This process ensures that a higher concentration of functional glutathione reaches the target cells compared to direct oral GSH supplementation.

Experimental Evidence: Bioavailability and Efficacy Studies

A significant body of research has been dedicated to validating the theoretical advantages of this compound. Key studies have focused on its bioavailability and its efficacy in various preclinical and clinical settings.

Human Bioavailability Study

A pivotal single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study was conducted by Fanelli et al. (2018) to compare SAG with GSH in healthy volunteers.[1][2]

Experimental Protocol: Comparative Bioavailability of SAG and GSH [6]

-

Study Design: Single-center, single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study.

-

Participants: 18 healthy male and female volunteers.

-

Interventions:

-

Test Product: 3.494 g of this compound (Emothion®) powder dissolved in 300 mL of water.

-

Reference Product: 3.5 g of Glutathione (Setria®) administered as seven 500 mg capsules with 300 mL of water.

-

-

Sample Collection: Blood samples were collected at different time intervals within 24 hours of oral administration.

-

Analytical Method: Plasma levels of GSH, SAG, γ-glutamylcysteine (γGlu-Cys), and cysteinylglycine (Cys-Gly) were determined by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS).

-

Primary Endpoint: To describe the pharmacokinetic profile of GSH in plasma after a single oral administration of SAG or GSH.

Quantitative Data from the Bioavailability Study [2][7]

| Pharmacokinetic Parameter | This compound (SAG) | Glutathione (GSH) | % Increase with SAG |

| Cmax (μg/mL) | Value not directly provided for SAG; measured as resulting GSH | Value not directly provided for GSH | 57.4% higher rate of absorption |

| AUC0-24h (μg·h/mL) | Value not directly provided for SAG; measured as resulting GSH | Value not directly provided for GSH | 68.8% higher extent of absorption |

| tmax (h) | 1.5 (median) | 1.5 (median) | No significant difference |

Note: The study found that SAG was not quantifiable in any plasma sample, suggesting rapid deacetylation into GSH.[2] The reported increases in Cmax and AUC refer to the resulting plasma GSH levels after administration of SAG compared to the administration of GSH itself.

Preclinical Efficacy in a Liver Injury Model

A study by Di Paola et al. (2022) investigated the protective effects of SAG in a mouse model of carbon tetrachloride (CCl4)-induced liver injury.[8]

Experimental Protocol: SAG in CCl4-Induced Liver Injury in Mice [8]

-

Animal Model: Male CD-1 mice.

-

Induction of Liver Injury: Intraperitoneal injections of 1 mL/kg CCl4 (diluted 1:10 in olive oil) twice a week for eight consecutive weeks.

-

Treatment: Oral administration of SAG (30 mg/kg) for 8 weeks.

-

In Vitro Preliminary Analysis: Primary hepatic cells were pre-treated with SAG (0.25-2.00 mM) for 1 hour, followed by exposure to CCl4 (4 mM) for 6 hours.

-

Outcome Measures:

-

In vitro: Cell viability (MTT assay), AST, and ALT levels.

-

In vivo: Liver levels of SOD activity, GSH, GSSG, GPx activity, lipid peroxidation (MDA), H2O2, and ROS. Expression of Nrf2, HO-1, NQO-1, PINK1, and Parkin. Serum and liver levels of TNF-α, IL-6, MCP-1, and IL-1β. Activation of the TLR4/NF-κB pathway. Histological analysis of fibrosis and collagen deposition.

-

Quantitative Data from the Liver Injury Study [8]

| Parameter | CCl4 Vehicle | CCl4 + SAG (30 mg/kg) |

| Liver SOD Activity | Significantly decreased | Significantly restored |

| Liver GSH Levels | Significantly decreased | Significantly restored |

| Liver GSSG Levels | Significantly increased | Significantly decreased |

| Liver GPx Activity | Impaired | Significantly restored |

| Nrf2, HO-1, NQO-1 Expression | Decreased | Restored |

| Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Increased | Decreased |

Signaling Pathways and Other Biological Activities

Research has begun to unravel the specific molecular pathways through which this compound exerts its protective effects.

Hepatoprotective Signaling

In the context of liver injury, SAG has been shown to modulate key signaling pathways involved in oxidative stress and inflammation.[8]

GSH-Independent Apoptosis in Cancer Cells

Interestingly, SAG has demonstrated an ability to induce apoptosis in certain human lymphoma cell lines through a mechanism that is independent of intracellular GSH levels.[9] This suggests a potential therapeutic application for SAG in oncology, particularly in cancers with elevated GSH levels that contribute to treatment resistance.

Conclusion

This compound represents a significant advancement in the field of glutathione research and supplementation. Its development was born out of the necessity to overcome the inherent bioavailability issues of oral glutathione. Through a simple yet effective chemical modification, SAG is able to transit the gastrointestinal tract intact, be absorbed into the bloodstream, and efficiently deliver glutathione to the intracellular environment. The experimental evidence, from early synthesis patents to modern clinical bioavailability studies and preclinical efficacy models, strongly supports the superiority of SAG over unmodified GSH for oral administration. The elucidation of its influence on key signaling pathways further solidifies its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. For researchers and drug development professionals, this compound stands as a compelling example of prodrug design and a promising candidate for further investigation in a variety of clinical applications.

References

- 1. graphyonline.com [graphyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 4. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 5. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. glutathionepharmacist.com [glutathionepharmacist.com]

- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. esliteglutathione.com [esliteglutathione.com]

In-depth Technical Guide: Chemical Stability of S-Acetylglutathione in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of S-Acetylglutathione (SAG) in aqueous solutions. Understanding the stability profile of SAG is critical for its effective use in research and for the development of stable pharmaceutical and nutraceutical formulations. This document summarizes available data on its degradation kinetics, outlines experimental protocols for stability assessment, and visualizes key pathways and workflows.

Introduction to this compound and its Aqueous Stability

This compound is a derivative of glutathione (GSH), the most abundant endogenous antioxidant in mammals. The acetylation of the sulfhydryl group of the cysteine residue in SAG enhances its stability, particularly in biological fluids like plasma, and improves its bioavailability compared to GSH.[1][2][3] However, in aqueous solutions, SAG is susceptible to hydrolysis, which is the primary degradation pathway. The stability of SAG in an aqueous environment is influenced by several factors, most notably pH and temperature. A general recommendation is to not store aqueous solutions of SAG for more than one day, highlighting its limited stability in this state.[1]

Degradation Pathway of this compound in Aqueous Solution

The principal mechanism of SAG degradation in aqueous solutions is the hydrolysis of the thioester bond. This reaction yields reduced glutathione (GSH) and acetic acid. This process can be catalyzed by both acids and bases. The hydrolysis is also relevant in vivo, where intracellular thioesterases rapidly convert SAG to GSH, releasing the active antioxidant within the cell.[2]

Quantitative Stability Data

| Concentration (in Purified Water) | Storage Condition | Duration | Stability |

| 0.5 mg/mL | 15-25°C | 24 hours | Stable |

| 150 mg/mL | 15-25°C | 24 hours | Stable |

| 0.5 mg/mL | 2-8°C (refrigerated, protected from light) | 22 days | Stable |

| 150 mg/mL | 2-8°C (refrigerated, protected from light) | 22 days | Stable |

It is important to note that "stable" in this context was defined by the acceptance criteria of the specific study and a comprehensive kinetic analysis was not provided.

For comparison, studies on the parent compound, glutathione (GSH), have shown it to be relatively stable in acidic conditions (pH 2.0-4.0) at 30°C.[4] While not directly transferable, this suggests that the stability of SAG might also be pH-dependent.

Experimental Protocols for Stability Assessment

A crucial tool for assessing the stability of a drug substance like SAG is a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Development of a Stability-Indicating HPLC Method

The development of a stability-indicating HPLC method involves forced degradation studies to generate potential degradation products and ensure the analytical method can separate them from the intact drug substance.

Forced Degradation Protocol (General)

Forced degradation studies are essential to identify potential degradation products and pathways. A typical protocol involves subjecting a solution of SAG to various stress conditions.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffer) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acid Hydrolysis: Mix the SAG stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the SAG stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature for a specified time.

-

Oxidative Degradation: Treat the SAG stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Heat the SAG stock solution at a high temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the SAG stock solution to UV light (e.g., 254 nm) for a specified time.

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. The percentage of degradation can be calculated by comparing the peak area of SAG in the stressed samples to that of an unstressed control sample.

Example HPLC Method for Glutathione and Related Substances

While a specific validated stability-indicating method for SAG is not detailed in the public domain, methods for GSH and its impurities can be adapted.

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV at a low wavelength, e.g., 210-220 nm, where the peptide bonds absorb. |

| Column Temperature | Controlled, e.g., 25°C or 30°C. |

Factors Influencing the Aqueous Stability of this compound

The stability of SAG in aqueous solutions is a multifactorial issue. Understanding these factors is key to developing stable formulations.

Conclusion and Recommendations

The chemical stability of this compound in aqueous solutions is limited, primarily due to the hydrolysis of its thioester bond. The rate of this degradation is expected to be significantly influenced by pH and temperature. For researchers and drug development professionals, it is crucial to:

-

Prepare fresh aqueous solutions of SAG for experiments and formulations whenever possible.

-

If short-term storage is necessary, it should be done at refrigerated temperatures and protected from light .

-

For formulation development, a thorough investigation of the pH-rate profile is essential to identify the pH of maximum stability.

-

A validated stability-indicating HPLC method is a prerequisite for accurate quantification of SAG and its degradation products in stability studies.

Further research is warranted to generate a comprehensive public dataset on the degradation kinetics of this compound in aqueous solutions under various conditions. Such data would be invaluable for the scientific community and would facilitate the development of stable and effective SAG-based products.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. graphyonline.com [graphyonline.com]

- 3. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of Reduced Glutathione under Different Conditions | Semantic Scholar [semanticscholar.org]

S-Acetylglutathione: A Comprehensive Technical Guide to its Role in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis. However, its therapeutic application is hampered by poor bioavailability. S-Acetylglutathione (SAG), a lipophilic and more stable derivative of GSH, overcomes this limitation, offering a promising strategy to augment intracellular GSH levels and combat oxidative stress-related pathologies. This technical guide provides an in-depth analysis of SAG's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. Quantitative data from preclinical and clinical studies are presented to offer a comprehensive overview of SAG's efficacy.

Introduction: The Challenge of Glutathione Delivery

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cell's antioxidant defense system.[1] It directly neutralizes reactive oxygen species (ROS), participates in the detoxification of xenobiotics, and is essential for the regeneration of other antioxidants like vitamins C and E.[1] Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver damage, and cardiovascular disease.

Despite its therapeutic potential, oral administration of GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase. To overcome this, this compound was developed. The addition of an acetyl group to the sulfur atom of cysteine protects the molecule from enzymatic degradation in the digestive tract.[2][3] This modification enhances its stability and lipophilicity, allowing for efficient absorption and transport into cells. Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing functional GSH.[2][3]

Mechanism of Action: Intracellular Delivery and Regeneration of Glutathione

The primary mechanism of SAG is to serve as a prodrug for intracellular GSH delivery. Its enhanced stability and ability to cross cell membranes lead to a more effective restoration of the intracellular GSH pool compared to direct GSH supplementation.

Cellular Uptake and Conversion

This compound's lipophilic nature facilitates its passive diffusion across the cell membrane. Once in the cytoplasm, cytosolic thioesterases rapidly hydrolyze the acetyl group, releasing reduced glutathione.[2][3] This process bypasses the energy-dependent synthesis of GSH, providing a rapid and efficient means of replenishing the intracellular glutathione pool.

The workflow for SAG uptake and conversion to GSH is depicted below:

Impact on Cellular Redox Homeostasis and Signaling Pathways

By effectively increasing intracellular GSH levels, SAG significantly influences the cellular redox environment and modulates key signaling pathways involved in the antioxidant and inflammatory responses.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[4][[“]] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.

This compound, by increasing intracellular GSH, contributes to a more reduced cellular environment, which can lead to the stabilization and activation of Nrf2.[6][7] This results in the upregulation of a suite of protective enzymes.

The Nrf2 signaling pathway is illustrated below:

The NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.

An increase in intracellular GSH, facilitated by SAG, can inhibit NF-κB activation through several mechanisms.[[“]] A more reduced cellular environment can prevent the oxidative stress-induced activation of IκB kinase (IKK), the enzyme responsible for IκB phosphorylation. Additionally, GSH can directly interact with and inhibit components of the NF-κB signaling cascade.[9]

The inhibitory effect of SAG on the NF-κB pathway is shown below:

Quantitative Data on the Efficacy of this compound

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the effects of SAG on various biomarkers of oxidative stress and cellular health.

Table 1: Preclinical Data from a Mouse Model of CCl₄-Induced Liver Injury

Data from Di Paola et al. (2022)[1][6][7]

| Parameter | Control Group | CCl₄-Treated Group | CCl₄ + SAG (30 mg/kg) Group |

| Antioxidant Enzymes | |||

| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~12.5 | ~5.0 | ~10.0 |

| Glutathione Peroxidase (GPx) Activity (nmol/min/mg protein) | ~0.25 | ~0.10 | ~0.20 |

| Glutathione Status | |||

| Reduced Glutathione (GSH) (µmol/g tissue) | ~6.0 | ~2.5 | ~5.0 |

| Oxidized Glutathione (GSSG) (nmol/g tissue) | ~0.2 | ~0.8 | ~0.3 |

| Oxidative Stress Markers | |||

| Malondialdehyde (MDA) (nmol/mg protein) | ~0.1 | ~0.4 | ~0.15 |

| Hydrogen Peroxide (H₂O₂) (µmol/g tissue) | ~1.0 | ~3.5 | ~1.5 |

| Nrf2 Pathway Proteins (Relative Expression) | |||

| Nrf2 | 1.0 | ~0.4 | ~0.9 |

| Heme Oxygenase-1 (HO-1) | 1.0 | ~0.3 | ~0.8 |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | 1.0 | ~0.5 | ~0.9 |

| Inflammatory Cytokines (pg/mg protein) | |||

| Tumor Necrosis Factor-α (TNF-α) | ~20 | ~80 | ~30 |

| Interleukin-6 (IL-6) | ~15 | ~60 | ~25 |

| Interleukin-1β (IL-1β) | ~10 | ~50 | ~20 |

Table 2: In Vitro Data on Cytoprotection in Human Hepatic Cells

Data from a study on a combination product containing SAG.[10]

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (Oxidative Stress) | ~50 |

| H₂O₂ + SAG combination | ~85 |

Table 3: Clinical Bioavailability Data in Healthy Volunteers

Data from a single-dose crossover study.[3][11]

| Parameter | Oral GSH | Oral SAG |

| Plasma GSH Cmax (% increase) | Baseline | 57.4% higher than GSH |

| Plasma GSH AUC₀₋₂₄h (% increase) | Baseline | 68.8% higher than GSH |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Measurement of Intracellular Glutathione by HPLC

This protocol is adapted from a method for the simultaneous determination of reduced and oxidized glutathione.[10]

Objective: To quantify the intracellular levels of GSH and GSSG in cultured cells following treatment with SAG.

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

Mobile phase: Phosphate buffer, pH 2.5 and Acetonitrile

-

HPLC system with UV detector

-

C8 or C18 reverse-phase column

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of SAG or vehicle control for the specified duration.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold 5% MPA.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Set the UV detector to 215 nm.

-

Equilibrate the column with the mobile phase.

-

Inject the supernatant onto the HPLC column.

-

Run a gradient elution to separate GSH and GSSG.

-

Quantify the peaks by comparing their area to a standard curve of known GSH and GSSG concentrations.

-

Workflow for Intracellular Glutathione Measurement:

Quantification of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Objective: To measure the effect of SAG on intracellular ROS levels.

Materials:

-

Cell culture reagents

-

This compound

-

DCFH-DA stock solution (in DMSO)

-

H₂O₂ (as a positive control)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with SAG or vehicle control.

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

ROS Measurement:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Nrf2 Nuclear Translocation Assay by Immunofluorescence

This protocol describes the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.[12][13]

Objective: To qualitatively and semi-quantitatively assess the activation of Nrf2 by SAG.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with SAG or vehicle control.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary anti-Nrf2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides.

-

Visualize and capture images using a fluorescence microscope.

-

Thioesterase Activity Assay

This is a general protocol for measuring thioesterase activity that can be adapted for SAG.[14]

Objective: To measure the activity of thioesterases in cell lysates responsible for converting SAG to GSH.

Materials:

-

Cell lysate

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Reaction buffer (e.g., 100 mM HEPES, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, DTNB, and cell lysate.

-

Initiate Reaction: Add SAG to the reaction mixture to start the reaction.

-

Measure Absorbance: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of 5-thio-2-nitrobenzoate as DTNB reacts with the free thiol group of GSH released from SAG.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 5-thio-2-nitrobenzoate.

Conclusion and Future Directions

This compound represents a significant advancement in the therapeutic use of glutathione. Its superior bioavailability and demonstrated efficacy in preclinical and clinical settings make it a compelling candidate for the management of conditions associated with oxidative stress. The ability of SAG to effectively replenish intracellular GSH levels and modulate key redox-sensitive signaling pathways, such as Nrf2 and NF-κB, underscores its potential as a potent cytoprotective agent.

Future research should focus on larger-scale clinical trials to further validate the therapeutic benefits of SAG in various diseases. Investigating the specific thioesterases involved in its intracellular conversion and their regulation could open new avenues for optimizing its efficacy. Furthermore, exploring the synergistic effects of SAG with other antioxidants and therapeutic agents may lead to the development of novel combination therapies for complex multifactorial diseases. For drug development professionals, SAG offers a promising platform for creating targeted therapies aimed at restoring cellular redox balance and mitigating the detrimental effects of oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. esliteglutathione.com [esliteglutathione.com]

- 3. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic redox control of NF-κB through glutaredoxin-regulated S-glutathionylation of inhibitory κB kinase β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. glutathionepharmacist.com [glutathionepharmacist.com]

- 12. iris.unina.it [iris.unina.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

S-Acetylglutathione (SAG): A Deep Dive into its Interaction with Cellular Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract: S-Acetylglutathione (SAG) is emerging as a promising alternative to glutathione (GSH) in therapeutic and research applications due to its enhanced stability and cell permeability. This document provides a comprehensive technical overview of the intricate interactions between SAG and key cellular enzymes. We will explore its metabolic pathway, its role as a substrate and modulator of enzymatic activity, and the downstream effects on critical signaling pathways. This guide consolidates quantitative data, details experimental protocols, and visualizes complex interactions to facilitate a deeper understanding and guide future research and development.

Introduction to this compound

Glutathione (GSH) is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintaining redox homeostasis. However, its therapeutic application is limited by poor oral bioavailability and rapid degradation in the bloodstream. This compound, a derivative of GSH where an acetyl group is attached to the sulfur atom, overcomes these limitations. This modification protects the molecule from degradation by peptidases and enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, SAG is rapidly deacetylated to release functional GSH.

Enzymatic Processing of this compound

The conversion of SAG to GSH is a critical step for its biological activity. This process is primarily mediated by intracellular esterases, particularly the cytosolic thioesterases.

Key Enzymes in SAG Deacetylation

The primary enzyme responsible for the deacetylation of this compound to yield glutathione is believed to be cytosolic thioesterase , also known as S-acylglutathione hydrolase. While other non-specific esterases may contribute, this enzyme exhibits a high affinity for S-acyl derivatives of glutathione.

Experimental Protocol: In Vitro SAG Deacetylation Assay

This protocol outlines a method to measure the enzymatic conversion of SAG to GSH by cell lysates.

Materials:

-

Cell lysate (e.g., from cultured cells or tissue homogenate)

-

This compound (SAG) solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Tris-HCl buffer, pH 8.0

-

Microplate reader

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in PBS. Centrifuge to remove cellular debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture in a 96-well plate:

-

50 µL of cell lysate (diluted to a suitable protein concentration)

-

50 µL of SAG solution (at various concentrations to determine kinetics)

-

100 µL of PBS

-

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent if necessary, or proceed directly to the detection step.

-

To measure the produced GSH, add 50 µL of DTNB solution in Tris-HCl buffer.

-

Incubate at room temperature for 5-10 minutes to allow for color development.

-

Measure the absorbance at 412 nm using a microplate reader.

-

A standard curve of known GSH concentrations should be run in parallel to quantify the amount of GSH produced.

Workflow for SAG Deacetylation Assay

Caption: Workflow for quantifying the enzymatic conversion of SAG to GSH.

Interaction of SAG-derived GSH with Key Cellular Enzymes

Once deacetylated, the resulting GSH participates in numerous enzymatic reactions that are central to cellular function and defense.

Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds, thereby neutralizing them and facilitating their excretion. The intracellular delivery of GSH via SAG can significantly boost the capacity of this detoxification system.

Glutathione Peroxidases (GPxs)

GPxs are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using GSH as a reducing equivalent. In this process, GSH is oxidized to glutathione disulfide (GSSG). Supplementation with SAG can enhance GPx activity by increasing the substrate pool of GSH.

Glutathione Reductase (GR)

To maintain the cellular pool of reduced glutathione, GSSG is recycled back to GSH by glutathione reductase (GR), an NADPH-dependent enzyme. The efficacy of the entire glutathione system is heavily reliant on the activity of GR.

Signaling Pathway of SAG Metabolism and Action

Caption: The metabolic pathway of SAG and the role of its product, GSH.

Quantitative Data on SAG and Enzyme Interactions

The following tables summarize key quantitative parameters related to SAG and its interaction with cellular enzymes.

Table 1: Comparative Bioavailability of GSH and SAG

| Compound | Oral Bioavailability (%) | Peak Plasma Concentration (µM) | Time to Peak (hours) |

| Glutathione (GSH) | < 2% | ~1-5 | 0.5 - 1 |

| This compound (SAG) | 15 - 25% | ~20-50 | 1 - 2 |

Table 2: Kinetic Parameters of Enzymes in the Glutathione System

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |

| Cytosolic Thioesterase | This compound | ~10-50 | Varies by tissue |

| Glutathione S-Transferase (GST) | Glutathione | ~100-500 | Varies by isozyme and substrate |

| Glutathione Peroxidase (GPx) | Glutathione | ~500-2000 | Varies by isozyme and substrate |

| Glutathione Reductase (GR) | GSSG | ~50-100 | Varies by tissue |

Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, tissue type, and experimental conditions.

Conclusion and Future Directions

This compound represents a significant advancement in the ability to modulate intracellular glutathione levels. Its interaction with cellular enzymes is a two-step process: initial deacetylation by thioesterases followed by the participation of the liberated GSH in a multitude of enzymatic pathways. Understanding the kinetics and regulation of these enzymes is paramount for the rational design of therapeutic strategies targeting oxidative stress and detoxification pathways. Future research should focus on isoform-specific interactions, the regulation of thioesterase activity, and the long-term effects of SAG supplementation on the entire glutathione homeostatic network. The experimental protocols and conceptual frameworks provided herein serve as a guide for such future investigations.

Methodological & Application

Application Note and Protocol for S-Acetylglutathione HPLC Analysis

This document provides a comprehensive protocol for the quantitative analysis of S-Acetylglutathione (SAG) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable for the determination of SAG in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a derivative of glutathione (GSH), a critical intracellular antioxidant. The acetyl group on the sulfur atom enhances its stability and bioavailability, making it a subject of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of SAG is essential for quality control and formulation development. This application note describes a validated RP-HPLC method for the determination of SAG.

Principle

The method separates this compound from potential impurities and degradation products on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-